1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE
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Overview
Description
1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE typically involves the cyclization of o-phenylenediamine with suitable reagents. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions. Another approach involves the use of polyphosphoric acid as a cyclizing agent .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as nickel or palladium can facilitate the cyclization process, leading to higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2,5,6-trione, while substitution reactions can produce various N-substituted benzimidazole derivatives .
Scientific Research Applications
1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Benzimidazole derivatives are known for their anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE involves its interaction with specific molecular targets. For instance, it can inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anticancer properties . The compound may also interact with microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Methylbenzimidazole: A derivative with enhanced antimicrobial properties.
5,6-Dimethylbenzimidazole: Known for its role as a precursor in the synthesis of vitamin B12.
Uniqueness: 1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE stands out due to its unique triamine substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
934333-22-9 |
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Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1H-benzimidazole-2,5,6-triamine |
InChI |
InChI=1S/C7H9N5/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,8-9H2,(H3,10,11,12) |
InChI Key |
WISYLWSACZOHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=N2)N)N)N |
Origin of Product |
United States |
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